3-Hydroxymandelic acid

Chiral separation Capillary electrochromatography Enantiomer resolution

3-Hydroxymandelic acid (MHMA; CAS 17119-15-2), also known as m-hydroxymandelic acid or 2-hydroxy-2-(3-hydroxyphenyl)acetic acid, is a 2-hydroxy monocarboxylic acid derived from mandelic acid by substitution of a hydroxy group at the 3′-position of the phenyl ring. It is a white crystalline solid (melting point 128–132 °C) with a molecular formula of C₈H₈O₄ and a molecular weight of 168.15 g·mol⁻¹.

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 17119-15-2
Cat. No. B015156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxymandelic acid
CAS17119-15-2
Synonyms(+/-)-m-Hydroxymandelic Acid;  DL-3-Hydroxymandelic Acid;  α,3-Dihydroxy-benzeneacetic Acid; 
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(C(=O)O)O
InChIInChI=1S/C8H8O4/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)
InChIKeyOLSDAJRAVOVKLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility31 mg/mL

3-Hydroxymandelic Acid CAS 17119-15-2: Product Identification and Baseline Specifications for Research Procurement


3-Hydroxymandelic acid (MHMA; CAS 17119-15-2), also known as m-hydroxymandelic acid or 2-hydroxy-2-(3-hydroxyphenyl)acetic acid, is a 2-hydroxy monocarboxylic acid derived from mandelic acid by substitution of a hydroxy group at the 3′-position of the phenyl ring [1]. It is a white crystalline solid (melting point 128–132 °C) with a molecular formula of C₈H₈O₄ and a molecular weight of 168.15 g·mol⁻¹ . The compound is an established endogenous human metabolite, arising from the metabolic breakdown of m-octopamine, m-synephrine (phenylephrine), and m-tyrosine [2]. It is also a verified metabolite of the α-receptor agonist phenylephrine . As a hydroxy acid derivative possessing a chiral center, it is available as a racemic mixture or as separate enantiomers, and it serves as a chiral building block in organic synthesis .

3-Hydroxymandelic Acid (17119-15-2) vs. 4-Hydroxymandelic Acid and Other Mandelic Acid Derivatives: Why Generic Substitution Fails


Although mandelic acid and its derivatives share a common 2-hydroxycarboxylic acid backbone, the position and number of hydroxyl groups on the phenyl ring profoundly alter each compound's metabolic origin, enzymatic substrate specificity, chromatographic behavior in chiral separation systems, and diagnostic biomarker utility [1][2]. For example, 4-hydroxymandelic acid (p-hydroxymandelic acid) serves as a synthetic precursor for the β-blocker atenolol and exhibits distinct substrate specificity with (S)-p-hydroxymandelate synthase [3][4]. In contrast, 3-hydroxymandelic acid is exclusively derived from meta-substituted phenylethylamines such as m-octopamine and m-synephrine and does not participate in the major catecholamine metabolic pathways that generate 4-hydroxy-3-methoxymandelic acid (VMA) . The differential chromatographic resolution factors between these isomers in chiral separation systems further underscore that the specific substitution pattern—not merely the presence of a hydroxyl group—dictates analytical behavior and biological relevance [5]. Therefore, a generic substitution of one hydroxylated mandelic acid for another is scientifically unsound for applications requiring metabolic tracing, chiral synthesis, or biomarker validation.

3-Hydroxymandelic Acid (17119-15-2): Product-Specific Quantitative Differentiation Evidence Guide


Chiral Separation Resolution Factor: 3-Hydroxymandelic Acid vs. 4-Hydroxymandelic Acid in Capillary Electrochromatography (CEC)

In capillary electrochromatography (CEC) employing a chiral stationary phase based on the macrocyclic antibiotic MDL 63,246 (Hepta-Tyr), 3-hydroxymandelic acid (m-OH-MA) demonstrated a different enantioselectivity profile compared to its para-isomer, 4-hydroxymandelic acid (p-OH-MA). While both were successfully baseline-resolved, the CEC system exhibited differential retention behavior and resolution factor (Rₛ) magnitudes that distinguish the two positional isomers [1].

Chiral separation Capillary electrochromatography Enantiomer resolution

TLC Enantiomer Separation: Rf Values Distinguish 3-Hydroxymandelic Acid from Mandelic Acid and 4-Hydroxymandelic Acid

Thin-layer chromatographic (TLC) separation on CHIRALPLATE® using a lipophilic solvent system reveals differential Rf values for the enantiomers of mandelic acid, 3-hydroxymandelic acid, and 4-hydroxymandelic acid. The unique Rf values for 3-hydroxymandelic acid provide a distinct analytical fingerprint that prevents misidentification with its positional isomer or the parent mandelic acid [1].

Thin-layer chromatography Chiral separation Analytical method development

Urinary Excretion Rate: 3-Hydroxymandelic Acid Displays a Unique Quantitative Metabolic Signature Distinct from 4-Hydroxy-3-Methoxymandelic Acid (VMA)

In human urine, the baseline excretion rate of 3-hydroxymandelic acid (MHMA) is substantially lower than that of 4-hydroxy-3-methoxymandelic acid (VMA), the major catecholamine metabolite. This quantitative disparity confirms that MHMA originates from a separate metabolic pathway (degradation of m-synephrine and m-octopamine) and cannot serve as a substitute for VMA in neuroendocrine tumor diagnostics [1].

Metabolomics Clinical chemistry Biomarker quantification

Metabolic Precursor Specificity: 3-Hydroxymandelic Acid Is Uniquely Derived from m-Octopamine and m-Synephrine, Not Catecholamines

Unlike 4-hydroxymandelic acid or 4-hydroxy-3-methoxymandelic acid, which are derived from the catecholamine metabolic pathway (noradrenaline/adrenaline), 3-hydroxymandelic acid originates exclusively from meta-substituted phenylethylamines—specifically m-octopamine and m-synephrine (phenylephrine). Following intravenous administration of tritiated m-octopamine, approximately 60% of the dose is excreted as 3-hydroxymandelic acid within 24 h, while after inhalation of m-synephrine, about 11% of the administered dose is recovered as MHMA over 4 days . This precursor-product relationship is unique to the 3-hydroxy isomer and is not observed for the 4-hydroxy isomer.

Metabolic tracing Phenylephrine metabolism Endogenous metabolite

Enzymatic Substrate Specificity: Tyrosinase Discriminates 3-Hydroxymandelic Acid from 4-Hydroxymandelic Acid and 4-Hydroxy-3-Methoxymandelic Acid

In enzymatic assays using mushroom tyrosinase, 3-hydroxymandelic acid serves as a substrate, whereas 4-hydroxymandelic acid and 4-hydroxy-3-methoxymandelic acid (VMA) are neither substrates nor inhibitors of the reaction. This differential substrate recognition underscores the functional non-equivalence of positional isomers in biological systems [1].

Enzymology Substrate specificity Tyrosinase

3-Hydroxymandelic Acid (17119-15-2): Best Research and Industrial Application Scenarios Based on Product-Specific Evidence


Analytical Method Development for Chiral Separation of Hydroxy Acids via CEC

When developing or validating capillary electrochromatography methods for the enantiomeric resolution of mandelic acid derivatives, 3-hydroxymandelic acid must be used as a reference standard for the meta-substituted isomer. Its distinct resolution factor (Rₛ = 2.21) and retention times (12.5 and 14.1 min) on MDL 63,246 CSP cannot be inferred from data generated using 4-hydroxymandelic acid (Rₛ = 2.14; tR = 10.8 and 12.0 min) [1]. Procuring the correct isomer ensures method accuracy and regulatory compliance.

Pharmacokinetic and Metabolism Studies of Phenylephrine and m-Octopamine

For investigations into the absorption, distribution, metabolism, and excretion (ADME) of phenylephrine (m-synephrine)-containing medications or endogenous m-octopamine, 3-hydroxymandelic acid is the definitive urinary metabolite marker. Approximately 11% of inhaled phenylephrine and 60% of intravenous m-octopamine are excreted as this compound [1]. The use of alternative mandelic acid derivatives (e.g., 4-hydroxymandelic acid or VMA) would introduce a >35-fold quantitative error and misrepresent metabolic clearance .

Tyrosinase Enzyme Kinetics and Inhibitor Screening Assays

3-Hydroxymandelic acid is an active substrate for mushroom tyrosinase, whereas the 4-hydroxy isomer and VMA are completely inactive [1]. Laboratories developing tyrosinase inhibitor screens or studying polyphenol oxidase mechanisms should procure 3-hydroxymandelic acid as the substrate control, as substituting the 4-hydroxy isomer would yield false-negative results and compromise assay validity.

Biomarker Discovery and Metabolomics Profiling of Depression

Preliminary metabolomics evidence suggests that urinary 3-hydroxymandelic acid levels may be differentially regulated in male and female depression cohorts compared to controls [1]. For studies aimed at validating this candidate biomarker or profiling endogenous hydroxy acid metabolites, the use of authentic 3-hydroxymandelic acid reference material is essential for accurate LC-MS or GC-MS quantification and peak confirmation.

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